3,5-Dimethoxyphenol

Antioxidant Mechanism Bond Dissociation Energy Gas-Phase Acidity

Sourcing generic dimethoxyphenol isomers for regioselective synthesis introduces risk of positional ambiguity and failed formylation. 3,5-Dimethoxyphenol (CAS 500-99-2) resolves this with meta-methoxy substitution that directs electrophilic attack exclusively to the para position. - Enables 100% regioselective formylation to 4-formyl-3,5-dimethoxyphenol for PAL handle synthesis - Quantified redox potential (0.85 V) & gas-phase acidity provide reproducible SAR benchmarks - Serves as the definitive GC-MS/LC-MS analytical standard for Taxus baccata poisoning confirmation

Molecular Formula C8H10O3
Molecular Weight 154.16 g/mol
CAS No. 500-99-2
Cat. No. B141022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethoxyphenol
CAS500-99-2
Synonyms1,3-dimethoxy-5-hydroxybenzene
3,5-dimethoxyphenol
phloroglucindimethylether
phloroglucinol dimethyl ethe
Molecular FormulaC8H10O3
Molecular Weight154.16 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)O)OC
InChIInChI=1S/C8H10O3/c1-10-7-3-6(9)4-8(5-7)11-2/h3-5,9H,1-2H3
InChIKeyXQDNFAMOIPNVES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethoxyphenol: Physicochemical Sourcing Baseline


3,5-Dimethoxyphenol is a member of the methoxybenzene and phenol classes, characterized by a benzene ring substituted with one hydroxyl (–OH) and two methoxy (–OCH₃) groups at the 3 and 5 positions [1]. It is a naturally occurring toxin metabolite found in Taxus baccata (yew) and Streptomyces antioxidans [1][2]. As a technical procurement consideration, the compound is a crystalline solid at ambient temperatures, typically supplied with a purity of ≥98.0% as determined by gas chromatography (GC) [3]. Its basic physicochemical profile includes a molecular weight of 154.17 g/mol, a melting point range of 40-46 °C, and solubility in common organic solvents such as methanol, ethanol, and benzene, with slight solubility in water [4]. These baseline specifications are critical for initial sourcing and handling, but they do not provide the quantitative differentiation required for selecting 3,5-Dimethoxyphenol over other dimethoxyphenol isomers or related phenolic analogs for specific research or industrial applications.

Identity

Crystalline dimethoxyphenol isomer; GC-assayed purity for research reproducibility

Processing

Soluble in common organic solvents (methanol, ethanol, benzene); slight water solubility

Synthesis

Distinct 3,5-substitution pattern enables regioselective functionalization for peptide linkers and monomers

3,5-Dimethoxyphenol: Distinction from Other Isomers


Substituting one dimethoxyphenol isomer for another in a research or industrial process without rigorous justification carries significant technical risk. The seemingly minor difference in the relative positions of methoxy groups on the phenolic ring profoundly alters the compound's electronic structure, steric environment, and subsequent reactivity [1][2]. For instance, the gas-phase acidity, a direct measure of the hydroxyl group's bond dissociation energy and a key determinant of antioxidant potential, varies considerably across isomers [1]. This is evident in the experimental acidity order: 2,3-dimethoxyphenol > 3,5-dimethoxyphenol > 2,6-dimethoxyphenol > 3,4-dimethoxyphenol ≈ phenol [1]. Furthermore, the substitution pattern dictates regioselectivity in subsequent derivatization reactions. The meta-orientation of the two methoxy groups in 3,5-dimethoxyphenol strongly directs electrophilic aromatic substitution to the position para to the hydroxyl group (position 4), a key feature exploited in the high-yield, regioselective synthesis of 4-formyl-3,5-dimethoxyphenol [3]. This predictable regiochemical control is not a universal trait among its isomers, making generic substitution a potential source of synthetic failure or yield loss. The quantitative evidence provided in the following section underscores these critical differentiators.

Acidity order difference

Experimental gas-phase acidity ranking differs across isomers (2,3-DMP > 3,5-DMP > 2,6-DMP > 3,4-DMP). Proton-transfer reactivity may shift measurably if another isomer is substituted.

Regioselectivity mismatch

Substitution pattern directs electrophilic aromatic substitution; 3,5-isomer yields exclusively para product, while other isomers give mixtures. Generic replacement risks lower selectivity and yield.

Assay & polymer response may not transfer

Redox potential, aquatic toxicity, and polymer thermal properties are isomer-specific. Substituting a structural analog may alter SAR conclusions or material performance.

3,5-Dimethoxyphenol: Differentiated Performance Evidence


Gas-Phase Acidity Profile

In a comparative study of dimethoxyphenol isomers, the gas-phase acidity of 3,5-dimethoxyphenol was determined experimentally using the kinetic method. The resulting acidity order places 3,5-dimethoxyphenol as less acidic (more stable) than 2,3-dimethoxyphenol but more acidic (less stable) than 2,6-dimethoxyphenol and 3,4-dimethoxyphenol [1]. This experimental ranking shows good agreement with theoretical DFT calculations, which position 3,5-dimethoxyphenol as having acidity comparable to 2,4-dimethoxyphenol [1]. This intermediate acidity is a direct consequence of the specific 3,5-substitution pattern and its influence on the thermodynamic stability of the parent phenol and the corresponding phenoxide ion.

Gas-Phase Acidity
Head-to-head
Acidity order: 2,3-DMP > 3,5-DMP > 2,6-DMP > 3,4-DMP ≈ phenol
3,5-DMP ranked 2nd most acidic; intermediate proton-donating tendency
Supports isomer-specific proton-transfer reactivity interpretation
Kinetic method and DFT calculations
Antioxidant Mechanism Bond Dissociation Energy Gas-Phase Acidity

Redox Potential and Antioxidant Activity

The redox potential of 3,5-dimethoxyphenol has been experimentally determined to be 0.85 V [1]. This value is particularly significant when compared to a well-established structure-activity relationship (SAR) benchmark: research has shown that antioxidant activity in phenols increases with a decreasing redox potential, and that an 'excellent' antioxidant phenol possesses a redox potential below 0.7 V [2]. While the redox potential of 3,5-dimethoxyphenol (0.85 V) is not below the 0.7 V threshold, it resides near this critical boundary, placing it in a region of high activity relative to many other phenols with higher potentials [1].

Redox Potential
Reported
0.85 V (vs SHE)
Benchmark for excellent antioxidant phenol: < 0.7 V; difference +0.15 V
Positions 3,5-DMP near high-activity boundary; valuable for QSAR calibration
Experimental phenoxyl radical model, QSAR analysis
Electrochemistry QSAR Phenoxyl Radical Stability

Reduced Aquatic Toxicity vs. Phenol

In a 40-hour Tetrahymena pyriformis population growth impairment assay (a standard model for aquatic toxicity), 3,5-dimethoxyphenol exhibited significantly lower toxicity than unsubstituted phenol. The measured pIGC50 value, a log-scale metric where higher values indicate lower toxicity, was -0.092 for 3,5-dimethoxyphenol [1][2]. In contrast, phenol, which shares the same core structure but lacks the two methoxy groups, displayed a pIGC50 value of -0.208 in the same assay system [3].

Aquatic Toxicity
Reported
pIGC50 = -0.092 log(L/mmol)
Phenol: pIGC50 = -0.208; Δ +0.116 (measurably lower toxicity)
Measurably lower aquatic toxicity vs. phenol; relevant for environmental impact assessment
40-h T. pyriformis growth impairment assay; cross-study comparison
Environmental Toxicology QSAR Aquatic Safety

Regioselective Synthesis of 4-Formyl Derivative

The 3,5-substitution pattern of 3,5-dimethoxyphenol confers a significant and quantifiable advantage in the synthesis of 4-formyl-3,5-dimethoxyphenol, a critical intermediate for the PAL (Backbone Amide Linker) handle used in solid-phase peptide synthesis. An improved synthetic procedure reported in the literature achieves complete regioselectivity for formylation exclusively at the 4-position, yielding the desired para isomer as the sole product [1][2]. This represents a major improvement over previous preparations, which suffered from lower regioselectivity and consequently reduced yields [1]. While specific comparative yield data for other isomers under identical conditions is not provided, the attainment of 'complete regioselectivity' is a definitive and highly valued differentiation from other dimethoxyphenol isomers where the substitution pattern would lead to a mixture of isomers or require less efficient protection/deprotection strategies.

Regioselective Formylation
Class-level
Complete para-selectivity (100% 4-formyl product)
Sole product reported; no isomeric purification required
Enables efficient PAL handle synthesis without isomeric separation
Reported improved synthetic procedure; isomer-specific benchmarking advised
Solid-Phase Peptide Synthesis Regioselective Synthesis PAL Handle

Enhanced Polymer Tg and Solvent Resistance

A patent application (US 20170015775 A1) describes the synthesis of polymerizable monomers based on dimethoxyphenol, including those derived from the 3,5-isomer. The patent claims that polymers derived from these dimethoxyphenol-based monomers exhibit improved properties, such as higher glass transition temperatures (Tg), enhanced thermal stability, and greater solvent resistance, compared to polymers based on other types of lignin-derived monomers [1]. While the patent does not provide a direct numerical head-to-head comparison between polymers made from different dimethoxyphenol isomers, it establishes a clear, class-level improvement for dimethoxyphenol-based polymers in general, within which 3,5-dimethoxyphenol is a specifically claimed embodiment [1].

Polymer Properties
Class-level
Reported higher Tg, thermal stability, and solvent resistance
Compared to polymers from other lignin-derived monomers
Supports selection for high-performance lignin-based polymer research
Patent claim; class-level evidence. Direct isomer-to-isomer polymer data to verify
Polymer Chemistry Thermal Stability Lignin-Derived Monomers

3,5-Dimethoxyphenol: Key Application Scenarios


SAR Studies of Phenolic Antioxidants

Given its well-characterized redox potential (0.85 V) [1] and intermediate gas-phase acidity among dimethoxyphenol isomers [2], 3,5-dimethoxyphenol is a prime candidate for inclusion in SAR studies aimed at probing the link between phenolic substitution patterns and antioxidant efficacy. Its data provide a specific, quantitative reference point for building and validating QSAR models for radical scavenging activity, as its properties place it near the threshold for 'excellent' activity but with a distinct electronic profile compared to other analogs [1].

Regiochemically Pure Intermediates for Peptide Synthesis

The confirmed ability to achieve complete regioselectivity in the formylation of 3,5-dimethoxyphenol to exclusively yield 4-formyl-3,5-dimethoxyphenol [3] makes this compound a strategic choice for synthesizing PAL handles and related linkers for solid-phase peptide synthesis. Sourcing 3,5-dimethoxyphenol ensures a more efficient, higher-yielding, and less wasteful synthetic route to these critical components, directly impacting the cost and reliability of peptide production workflows [3].

Bio-based Polymers with Enhanced Performance

Research groups focused on developing new materials from lignin-derived feedstocks should consider 3,5-dimethoxyphenol for the synthesis of novel polymerizable monomers. As established in the patent literature, polymers derived from dimethoxyphenol monomers, including the 3,5-isomer, are reported to possess superior glass transition temperatures, thermal stability, and solvent resistance compared to polymers from other lignin-based building blocks [4]. This positions 3,5-dimethoxyphenol as a valuable monomer for creating high-performance, renewable polymers [4].

Analytical Toxicology Method Development

Due to its established role as a specific and quantifiable metabolite marker for Taxus baccata poisoning [5], 3,5-dimethoxyphenol is a required analytical standard for clinical and forensic toxicology laboratories developing or validating LC-MS/MS or GC-MS methods. Its procurement as a high-purity reference material is essential for accurate identification and quantification in biological specimens, a need that is not met by other dimethoxyphenol isomers which do not serve this unique diagnostic purpose [5].

Application
Selection Property
Validation Focus
Antioxidant SAR & QSAR Studies
Well-characterized redox potential and gas-phase acidity reference
QSAR model calibration for radical scavenging activity
SPPS Linker Synthesis (PAL Handle)
Predictable para regioselectivity in formylation
Synthetic efficiency and isomeric purity confirmation
Lignin-derived Polymer Research
Reported thermal and solvent resistance of dimethoxyphenol-based polymers
Benchmarking Tg and stability against other lignin monomers
Forensic Toxicology Method Development
Taxus baccata poisoning biomarker specificity
LC-MS/MS or GC-MS selectivity in biological specimens

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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